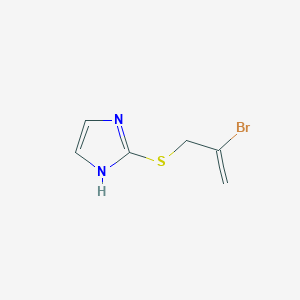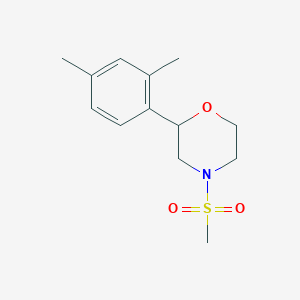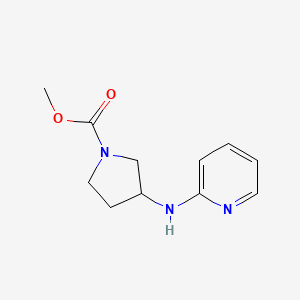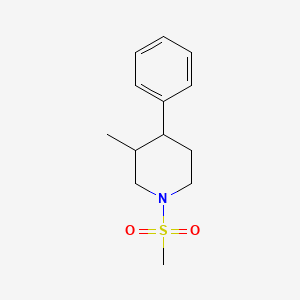![molecular formula C10H13F2NO2S B7591950 N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide](/img/structure/B7591950.png)
N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide, also known as DFP-MS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFP-MS belongs to the class of sulfonamide compounds and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide exerts its effects through the inhibition of the enzyme carbonic anhydrase, which is involved in a range of physiological processes. By inhibiting this enzyme, N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide is able to modulate the levels of certain neurotransmitters and inflammatory mediators, leading to its observed effects.
Biochemical and Physiological Effects:
N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce levels of inflammatory mediators such as prostaglandins and cytokines, leading to its anti-inflammatory effects. Additionally, N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide has been found to modulate the levels of neurotransmitters such as dopamine and serotonin, leading to its analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, its mechanism of action is well-understood, allowing for targeted studies to be carried out. However, N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide also has limitations, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for research involving N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide. One potential area of study is the development of novel therapeutic agents based on N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide. Additionally, further studies are needed to determine the optimal dosage and administration of N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide for therapeutic use. Finally, the potential neuroprotective effects of N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide in the treatment of neurodegenerative disorders such as Alzheimer's disease warrant further investigation.
Méthodes De Synthèse
N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide can be synthesized through a multi-step process involving the reaction of 2,4-difluorobenzylamine with 2-bromopropionyl chloride, followed by the reaction of the resulting intermediate with methanesulfonyl chloride. The final product is obtained through purification using chromatography techniques.
Applications De Recherche Scientifique
N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory conditions. Additionally, N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO2S/c1-7(6-13-16(2,14)15)9-4-3-8(11)5-10(9)12/h3-5,7,13H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGFJRHLUYSCOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C)C1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Methyl-6-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolo[2,3-c]pyridin-7-one](/img/structure/B7591879.png)

![N-[(2,5-dichlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7591892.png)
![1-(1-Methylimidazol-4-yl)sulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7591895.png)
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591910.png)
![1-Pyridin-3-ylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7591915.png)
![2-[1-(4-Chloro-3,5-dimethylphenoxy)ethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7591918.png)
![2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B7591925.png)

